molecular formula C19H13F3O6 B2923224 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 573709-09-8

3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No. B2923224
CAS RN: 573709-09-8
M. Wt: 394.302
InChI Key: JFQPJDLWDINLCW-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen, also known as isochromene, which is a heterocyclic chemical compound. It has a methoxyphenoxy group, a trifluoromethyl group, and an acetate group attached to the chromen structure .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as trifluoromethylation and reactions involving phenols .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group would add electron-withdrawing character, while the methoxyphenoxy and acetate groups would add electron-donating character .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the trifluoromethyl group could participate in radical reactions . The acetate group could undergo hydrolysis to form acetic acid and the corresponding alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, while the acetate group could make it more polar .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in this compound is increasingly important in pharmaceuticals . Its presence can enhance the biological activity and metabolic stability of therapeutic agents. This compound could be used to develop new medications with improved efficacy and safety profiles.

Agrochemical Research

In agrochemicals, the trifluoromethyl group plays a crucial role in developing compounds with pesticidal properties . This compound could be investigated for its potential use in creating more effective and environmentally friendly pesticides.

Material Science

The unique structure of this compound makes it a candidate for creating advanced materials with specific optical or electronic properties . It could be used in the development of organic light-emitting diodes (OLEDs) or as a part of photovoltaic cells.

Biological Properties Investigation

This compound, also known as neobavaisoflavone (NBIF), has been found in several plant species and exhibits anti-inflammatory, antioxidant, and anticancer activities. Research into its biological properties could lead to the discovery of new treatments for various diseases.

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent due to its distinct physical and chemical properties. Its synthesis and characterization could provide valuable insights into the behavior of similar compounds.

Toxicity and Safety Studies

Understanding the toxicity and safety profile of this compound is essential for its application in any field. Studies could focus on its interaction with biological systems to determine safe exposure levels and potential side effects.

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3O6/c1-10(23)26-13-6-7-14-15(9-13)28-18(19(20,21)22)17(16(14)24)27-12-5-3-4-11(8-12)25-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQPJDLWDINLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

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